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Compound of Interest

Compound Name: 3,3,3-Trifluoropropene

Cat. No.: B1201522

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available gas-phase
thermochemical data for 3,3,3-trifluoropropene (also known as HFO-1243zf). The information
is compiled from critically evaluated data sources and is intended to be a valuable resource for
researchers in various fields, including chemical kinetics, combustion science, and materials

science.

Quantitative Thermochemical Data

The following tables summarize the key gas-phase thermochemical properties of 3,3,3-
trifluoropropene. These values are based on experimental measurements and have been
critically evaluated by the National Institute of Standards and Technology (NIST).

Table 1: Enthalpy of Formation and Combustion
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Property Value (kJ/mol) Method Reference Comment
Reanalyzed by
Standard Gas Cox and Pilcher,
) Kolesov,
Enthalpy of Combustion ) 1970. The
) -614.2 £ 6.7 ) Martinov, et al., o
Formation Calorimetry original reported
1967[1][2]
(AfH°gas) value was -604.6
+ 6.7 kd/mol.[2]
Standard Gas
) Kolesov,
Enthalpy of Combustion .
) -1532.0+6.7 ) Martinov, et al.,
Combustion Calorimetry
1967[2]
(AcH°gas)

Table 2: Ideal Gas Heat Capacity (Cp,gas)

Critically evaluated ideal gas heat capacity data for 3,3,3-trifluoropropene is available from
the NIST/TRC Web Thermo Tables. The data spans a temperature range of 200 K to 1000 K.

Temperature (K)

Ideal Gas Heat Capacity (J/mol-K)

200

Data not explicitly provided in search results

298.15

Data not explicitly provided in search results

300

Data not explicitly provided in search results

400

Data not explicitly provided in search results

500

Data not explicitly provided in search results

600

Data not explicitly provided in search results

700

Data not explicitly provided in search results

800

Data not explicitly provided in search results

900

Data not explicitly provided in search results

1000

Data not explicitly provided in search results
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Note: While the NIST/TRC Web Thermo Tables are cited as the source for this data, the
specific numerical values at each temperature were not available in the provided search
results. Access to the full database is required to populate this table.

Experimental Protocols
Determination of Enthalpy of Formation and Combustion

The standard enthalpy of formation and combustion of 3,3,3-trifluoropropene were
determined by Kolesov, Martinov, and Skuratov in 1967 using combustion calorimetry.[1][2]
While the full experimental details from the original Russian-language publication, Zhurnal
Fizicheskoi Khimii, were not accessible for this review, the general methodology for combustion
calorimetry of organic compounds involves the following key steps:

e Sample Preparation: A precise mass of the substance is placed in a sample holder, typically
a crucible made of a material that will not react with the sample or the combustion products.
For volatile liquids like 3,3,3-trifluoropropene, the sample is often encapsulated in a thin-
walled glass or plastic ampoule.

o Calorimeter Setup: The sample is placed inside a "bomb," a robust, constant-volume
stainless steel container. The bomb is then filled with a high pressure of pure oxygen
(typically around 30 atm).

e Immersion and Ignition: The bomb is submerged in a known mass of water in an insulated
container (the calorimeter). The temperature of the water is monitored with a high-precision
thermometer. The sample is then ignited remotely using an electrical fuse.

o Temperature Measurement: The heat released by the combustion reaction is absorbed by
the bomb and the surrounding water, causing a temperature rise. The temperature is
recorded until it reaches a maximum and then begins to cool.

o Data Analysis: The heat capacity of the calorimeter (including the bomb, water, and stirrer) is
determined in a separate calibration experiment, often by burning a standard substance with
a precisely known enthalpy of combustion, such as benzoic acid. The heat released during
the combustion of the sample is calculated from the observed temperature rise and the heat
capacity of the calorimeter.
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» Corrections: Corrections are applied for various factors, including the heat from the ignition
fuse, the formation of nitric acid from residual nitrogen in the bomb, and the heat of
combustion of any auxiliary materials used.

o Calculation of Enthalpy of Combustion: The standard enthalpy of combustion is calculated
from the corrected heat of combustion and the number of moles of the sample burned.

o Calculation of Enthalpy of Formation: The standard enthalpy of formation is then derived
from the standard enthalpy of combustion using Hess's law, along with the known standard
enthalpies of formation of the combustion products (COz, H20, and in this case, HF).

The value for the enthalpy of formation of 3,3,3-trifluoropropene reported by Kolesov et al.
was later reanalyzed by Cox and Pilcher in their comprehensive 1970 thermochemistry
compilation, resulting in the currently accepted value.[2] This reanalysis likely involved a
refinement of the auxiliary thermochemical data used in the calculation of the enthalpy of
formation from the experimentally determined enthalpy of combustion.

Computational Thermochemistry

While a specific high-level computational study focusing on the thermochemistry of 3,3,3-
trifluoropropene using methods such as Gaussian-3 (G3) or Gaussian-4 (G4) theory was not
identified in the literature search, these methods are well-established for providing accurate
theoretical predictions of thermochemical properties.

General Methodology for G3/G4 Calculations

High-accuracy composite methods like G3 and G4 theory calculate the total electronic energy
of a molecule through a series of ab initio molecular orbital calculations at different levels of
theory and with different basis sets. The results are then combined in a well-defined manner to
approximate a very high-level calculation at a fraction of the computational cost. The general
workflow is as follows:

o Geometry Optimization: The molecular geometry is optimized at a lower level of theory,
typically using density functional theory (DFT) with a moderate basis set (e.g., B3LYP/6-
31G(d)).
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 Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of
theory to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the
enthalpy and Gibbs free energy.

» Single-Point Energy Calculations: A series of single-point energy calculations are performed
at higher levels of theory (e.g., MP2, MP4, QCISD(T)) with progressively larger basis sets.

o Extrapolation to the Basis Set Limit: The energies are extrapolated to the complete basis set
(CBS) limit to reduce the error associated with using a finite basis set.

o Higher-Level Corrections: Empirical corrections are added to account for remaining
deficiencies in the calculations, such as electron correlation effects not fully captured by the
chosen methods.

o Calculation of Thermochemical Properties: The final, highly accurate total energy is used to
calculate the enthalpy of formation, typically through the use of atomization energies or
isodesmic reactions.

Logical Workflow for Thermochemical Data
Acquisition and Analysis

The following diagram illustrates the logical workflow for obtaining and analyzing the gas-phase
thermochemical data for 3,3,3-trifluoropropene, integrating both experimental and
computational approaches.
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Caption: Workflow for thermochemical data acquisition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 3,3,3-Trifluoropropene [webbook.nist.gov]
e 2. 3,3,3-Trifluoropropene [webbook.nist.gov]

 To cite this document: BenchChem. [Gas-Phase Thermochemistry of 3,3,3-Trifluoropropene:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1201522#gas-phase-thermochemistry-data-for-3-3-3-
trifluoropropene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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